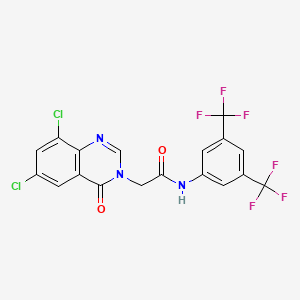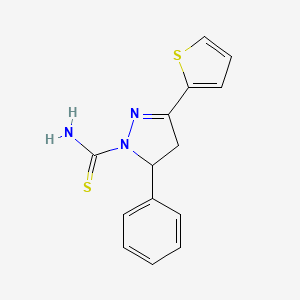![molecular formula C19H26N6O B11958034 N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea CAS No. 198010-51-4](/img/structure/B11958034.png)
N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of both diethylamino and dimethylamino groups, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)aniline with diethylamine in the presence of a coupling agent to form the intermediate diazenyl compound. This intermediate is then reacted with an isocyanate to yield the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or alkoxides; reactions may require catalysts and specific temperature control.
Major Products Formed
科学的研究の応用
N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments, owing to its vibrant color and stability.
作用機序
The mechanism by which N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s diethylamino and dimethylamino groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-(diethylamino)phenyl)acetamide: Shares structural similarities but differs in the presence of an acetamide group instead of a urea group.
4-(dimethylamino)azobenzene: Similar in having the dimethylamino group and diazenyl linkage but lacks the urea functionality.
Uniqueness
N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea stands out due to its combination of diethylamino and dimethylamino groups along with the urea functionality
特性
CAS番号 |
198010-51-4 |
|---|---|
分子式 |
C19H26N6O |
分子量 |
354.4 g/mol |
IUPAC名 |
[5-(diethylamino)-2-[[4-(dimethylamino)phenyl]diazenyl]phenyl]urea |
InChI |
InChI=1S/C19H26N6O/c1-5-25(6-2)16-11-12-17(18(13-16)21-19(20)26)23-22-14-7-9-15(10-8-14)24(3)4/h7-13H,5-6H2,1-4H3,(H3,20,21,26) |
InChIキー |
RXOZZLPHRWXTQU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)

![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)








